molecular formula C10H9NO4 B14810462 5-Cyclopropoxy-6-formylpicolinic acid

5-Cyclopropoxy-6-formylpicolinic acid

Cat. No.: B14810462
M. Wt: 207.18 g/mol
InChI Key: VHQUBUGXMNSIAF-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-formylpicolinic acid is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol It is characterized by the presence of a cyclopropoxy group and a formyl group attached to a picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-formylpicolinic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by formylation. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-formylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-Cyclopropoxy-6-carboxypicolinic acid.

    Reduction: 5-Cyclopropoxy-6-hydroxymethylpicolinic acid.

    Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-6-formylpicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-formylpicolinic acid involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, potentially acting as an electrophile in nucleophilic addition reactions. The cyclopropoxy group may influence the compound’s binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    6-Formylpicolinic acid: Lacks the cyclopropoxy group, making it less sterically hindered.

    5-Methoxy-6-formylpicolinic acid: Contains a methoxy group instead of a cyclopropoxy group, which may alter its reactivity and binding properties.

Uniqueness

5-Cyclopropoxy-6-formylpicolinic acid is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-cyclopropyloxy-6-formylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-5-8-9(15-6-1-2-6)4-3-7(11-8)10(13)14/h3-6H,1-2H2,(H,13,14)

InChI Key

VHQUBUGXMNSIAF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C(=O)O)C=O

Origin of Product

United States

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